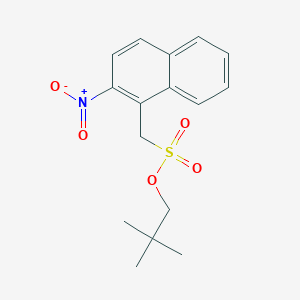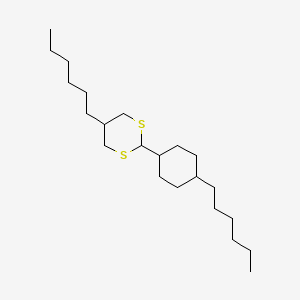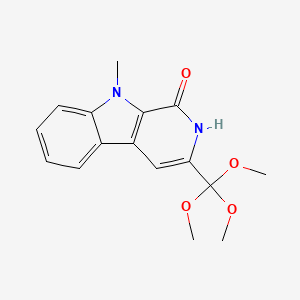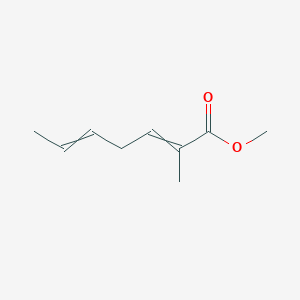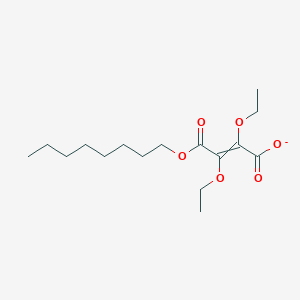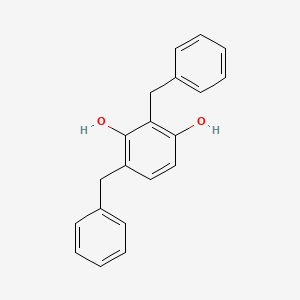
2,4-Dibenzylbenzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibenzylbenzene-1,3-diol is an organic compound characterized by two benzyl groups attached to a benzene ring with two hydroxyl groups at the 1 and 3 positions. This compound is a type of dihydroxybenzene, which is a class of aromatic compounds known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibenzylbenzene-1,3-diol typically involves the electrophilic aromatic substitution of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzyl chloride reacts with benzene in the presence of a Lewis acid catalyst like aluminum chloride. The resulting product undergoes further hydroxylation to introduce the hydroxyl groups at the 1 and 3 positions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the initial formation of benzylbenzene intermediates followed by selective hydroxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dibenzylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are used under controlled conditions to oxidize the hydroxyl groups.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
2,4-Dibenzylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its role in drug development and therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dibenzylbenzene-1,3-diol involves its interaction with molecular targets through its hydroxyl groups. These groups can participate in hydrogen bonding and other interactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to donate or accept electrons, making it a potential antioxidant .
Comparación Con Compuestos Similares
- Catechol (1,2-dihydroxybenzene)
- Resorcinol (1,3-dihydroxybenzene)
- Hydroquinone (1,4-dihydroxybenzene)
Comparison: 2,4-Dibenzylbenzene-1,3-diol is unique due to the presence of benzyl groups, which enhance its hydrophobicity and influence its reactivity compared to other dihydroxybenzenes. This structural difference imparts distinct chemical and physical properties, making it suitable for specific applications where other dihydroxybenzenes may not be as effective .
Propiedades
Número CAS |
88243-02-1 |
|---|---|
Fórmula molecular |
C20H18O2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
2,4-dibenzylbenzene-1,3-diol |
InChI |
InChI=1S/C20H18O2/c21-19-12-11-17(13-15-7-3-1-4-8-15)20(22)18(19)14-16-9-5-2-6-10-16/h1-12,21-22H,13-14H2 |
Clave InChI |
ZASQHQANOCXQHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC2=C(C(=C(C=C2)O)CC3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


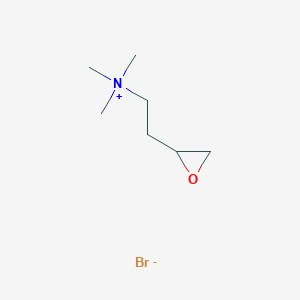
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
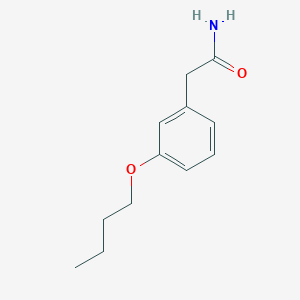
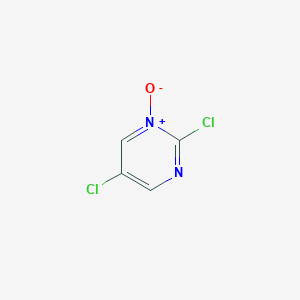
![N-[2-(1-Benzyl-1H-imidazol-4-yl)ethyl]formamide](/img/structure/B14399445.png)

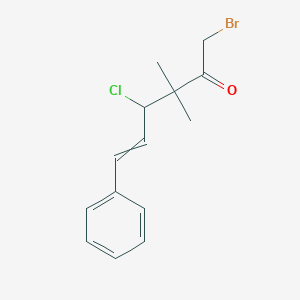
![2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(propan-2-yl)acetamide](/img/structure/B14399460.png)
